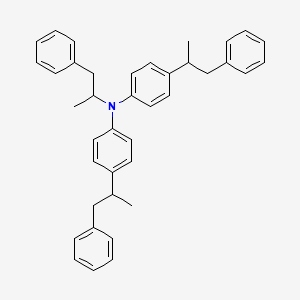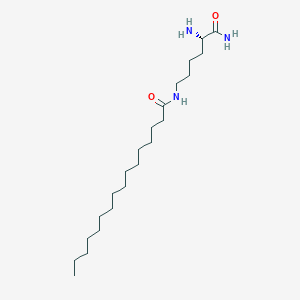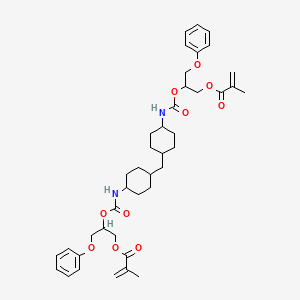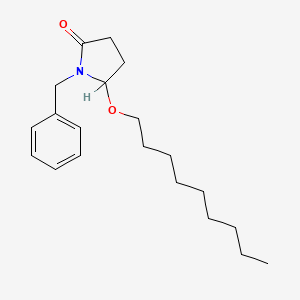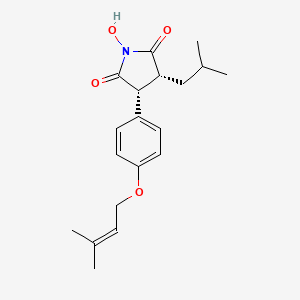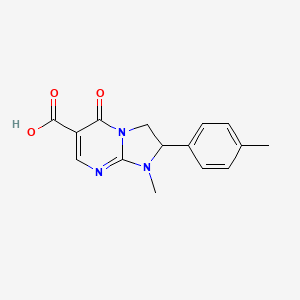
Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-2-(4-methylphenyl)-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1,2,3,5-tetrahidro-1-metil-2-(4-metilfenil)-5-oxoimidazo(1,2-a)pirimidin-6-carboxílico es un compuesto orgánico complejo que pertenece a la clase de las imidazo[1,2-a]pirimidinas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de derivados del ácido imidazo(1,2-a)pirimidin-6-carboxílico generalmente implica reacciones orgánicas de múltiples pasos. Las rutas sintéticas comunes pueden incluir:
Reacciones de ciclización: A partir de precursores adecuados, las reacciones de ciclización pueden formar el núcleo de imidazo[1,2-a]pirimidina.
Transformaciones de grupos funcionales: Introducción de grupos funcionales como ácidos carboxílicos, grupos metilo y grupos fenilo a través de varias reacciones orgánicas.
Condiciones de reacción: Estas reacciones a menudo requieren catalizadores, disolventes y condiciones de temperatura específicas para que se produzcan de manera eficiente.
Métodos de producción industrial
La producción industrial de estos compuestos puede implicar rutas sintéticas escalables que garanticen un alto rendimiento y pureza. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Los derivados del ácido imidazo(1,2-a)pirimidin-6-carboxílico pueden sufrir diversas reacciones químicas, que incluyen:
Oxidación: Conversión de grupos funcionales específicos a sus formas oxidadas.
Reducción: Reducción de cetonas u otros grupos reducibles.
Sustitución: Reacciones de sustitución nucleófila o electrófila para introducir nuevos grupos funcionales.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Catalizadores: Paladio, platino u otros catalizadores de metales de transición.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloques de construcción en síntesis orgánica.
Biología: Estudiado por sus interacciones con macromoléculas biológicas.
Medicina: Investigado por su potencial como agentes terapéuticos, incluidas las propiedades antiinflamatorias, antivirales y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de los derivados del ácido imidazo(1,2-a)pirimidin-6-carboxílico implica su interacción con objetivos moleculares específicos. Estos compuestos pueden unirse a enzimas, receptores u otras proteínas, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la estructura específica y los grupos funcionales del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Imidazo[1,2-a]piridinas: Estructura central similar pero con diferentes sustituyentes.
Derivados de pirimidina: Compuestos con un núcleo de pirimidina y varios grupos funcionales.
Bencimidazoles: Compuestos con un núcleo de bencimidazol, a menudo estudiados por actividades biológicas similares.
Singularidad
Los derivados del ácido imidazo(1,2-a)pirimidin-6-carboxílico son únicos debido a sus características estructurales específicas y la presencia de múltiples grupos funcionales
Propiedades
Número CAS |
141234-28-8 |
|---|---|
Fórmula molecular |
C15H15N3O3 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
1-methyl-2-(4-methylphenyl)-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C15H15N3O3/c1-9-3-5-10(6-4-9)12-8-18-13(19)11(14(20)21)7-16-15(18)17(12)2/h3-7,12H,8H2,1-2H3,(H,20,21) |
Clave InChI |
JYSFAHDUTLSPEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CN3C(=O)C(=CN=C3N2C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-yl]-1,3,3-trimethylindol-1-ium;sulfate](/img/structure/B12698258.png)

![3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide;oxalic acid](/img/structure/B12698272.png)
